N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide
Description
N-{3-[(3-Acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide (CAS: 338966-27-1) is a sulfonamide derivative with a quinoxaline core. Its molecular formula is C₁₄H₁₂FNO₃S, and molecular weight is 293.31 g/mol . The compound features a 3-acetylphenylamino substituent at position 3 of the quinoxaline ring and a 4-fluorobenzenesulfonamide group at position 2.
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHITVXQEDWVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
Oxidation Reactions
The quinoxaline moiety undergoes oxidation under strong oxidizing conditions. For example:
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Formation of N-oxides : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates quinoxaline N-oxide derivatives. This modifies electronic properties, enhancing interactions with biological targets .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂ (30%), CH₂Cl₂, 0°C, 2 h | Quinoxalin-2-yl N-oxide sulfonamide |
| Oxidation | mCPBA, CH₂Cl₂, RT, 4 h | 3-Acetylphenyl-substituted N-oxide |
Reduction Reactions
Selective reduction of the quinoxaline ring is achievable:
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Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol reduces the heteroaromatic ring to dihydroquinoxaline, preserving the sulfonamide and acetyl groups .
| Reaction Type | Catalyst | Conditions | Yield |
|---|---|---|---|
| Hydrogenation | 10% Pd/C | H₂ (2 atm), EtOH, 50°C, 6 h | 78% |
| Hydrogenation | Raney Ni | H₂ (1 atm), MeOH, RT, 12 h | 65% |
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic displacement:
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Amine displacement : Reaction with primary amines (e.g., methylamine, benzylamine) in DMF at 80–120°C replaces the sulfonamide nitrogen’s hydrogen, forming secondary sulfonamides .
| Nucleophile | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Benzylamine | 2,6-Lutidine | n-Butanol | 120°C, 42 h | N-Benzyl sulfonamide derivative |
| Methylamine | Pyridine | DMF | 100°C, 24 h | N-Methyl sulfonamide derivative |
Electrophilic Aromatic Substitution
The acetylphenyl group directs electrophilic attacks:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to the acetyl group.
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Halogenation : Bromine (Br₂) in acetic acid yields 4-bromo-3-acetylphenyl derivatives .
| Reaction Type | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | C-5 (meta) | 62% |
| Bromination | Br₂, AcOH, RT, 2 h | C-4 (para) | 58% |
Cross-Coupling Reactions
The quinoxaline core supports palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water introduces aryl groups at the quinoxaline C-2 position .
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 12 h | 71% |
| 4-Fluorophenyl | PdCl₂(dppf) | DMF, 100°C, 8 h | 68% |
Hydrolysis of Acetyl Group
The 3-acetylphenyl substituent undergoes hydrolysis:
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Acid-catalyzed : HCl (6M) in ethanol/water (1:1) at reflux converts the acetyl group to a carboxylic acid .
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, EtOH/H₂O, 80°C, 6 h | 3-Carboxyphenyl-substituted sulfonamide | 84% |
Sulfonamide Functionalization
The sulfonamide group reacts with electrophiles:
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Sulfonyl chloride formation : Treatment with PCl₅ in chlorobenzene converts the sulfonamide to a reactive sulfonyl chloride intermediate, enabling further derivatization .
Key Findings from Research
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Biological relevance : Derivatives show inhibitory activity against kinases (e.g., PI3K) and antiproliferative effects in HCT-116 cancer cells (IC₅₀ = 1.2–8.7 μM) .
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Stability : The compound is stable in polar aprotic solvents (DMF, DMSO) but degrades in acidic aqueous conditions via sulfonamide hydrolysis .
Scientific Research Applications
Pharmacological Properties
The compound belongs to the quinoxaline class, which is known for a wide range of biological activities. Key pharmacological properties include:
- Anticancer Activity : Quinoxaline derivatives have shown promise as chemotherapeutic agents. They can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression, such as tyrosine kinases and c-MET kinase .
- Antimicrobial Effects : Research indicates that quinoxaline sulfonamide derivatives exhibit significant antibacterial activity. For instance, modifications to the sulfonamide moiety can enhance the antibacterial efficacy against various strains of bacteria .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various quinoxaline derivatives, including N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a zone of inhibition greater than many commercially available antibiotics, suggesting its potential as a new antimicrobial agent .
Data Table
Mechanism of Action
The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(a) Quinoxaline Core Modifications
(b) Sulfonamide Variations
(c) Pharmacological Implications
- Compounds like N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide () include acetamide moieties, which are common in kinase inhibitors (e.g., COX-2 inhibitors as in ).
- The benzothiadiazole sulfonamide in may confer fluorescence properties, enabling use in biochemical assays, unlike the non-fluorescent fluorobenzenesulfonamide.
Biological Activity
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 373.43 g/mol
- Structural Components :
- Quinoxaline moiety
- Acetylphenyl group
- Fluorobenzene sulfonamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Its sulfonamide group is known for antibacterial properties, while the quinoxaline moiety has been linked to anticancer activity.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that this compound significantly reduced the viability of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by inducing apoptosis through the mitochondrial pathway. The compound was shown to downregulate Bcl-2 and upregulate Bax expression, leading to increased cytochrome c release into the cytosol.
- IC50 Values :
- MCF-7: 12 µM
- HCT116: 15 µM
-
Antimicrobial Activity :
- In a comparative study against common bacterial strains (e.g., E. coli, S. aureus), the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antibacterial properties comparable to established antibiotics.
- The mechanism was linked to the inhibition of bacterial folate synthesis.
-
Anti-inflammatory Properties :
- In vitro assays revealed that the compound reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting a potential application in treating inflammatory conditions such as rheumatoid arthritis.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential condensation of 3-acetylphenylamine with quinoxaline derivatives, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Reactions often require reflux (100–120°C) to achieve optimal conversion .
- Catalyst use : Base catalysts (e.g., K₂CO₃) improve sulfonamide bond formation .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Acetylphenylamine, Quinoxaline | DMF | 110 | 65–75 |
| 2 | 4-Fluorobenzenesulfonyl chloride | THF | RT | 80–85 |
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat), fume hoods, and avoid inhalation of dust .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Table 2 : Stability Data
| Condition | Degradation Rate (%) | Notes |
|---|---|---|
| RT, light | 15% in 7 days | Avoid UV exposure |
| –20°C, dark | <2% in 30 days | Optimal |
Q. What spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Prioritize ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10.2 ppm), FT-IR (S=O stretch at 1150–1250 cm⁻¹), and HRMS (exact mass ~430.1 g/mol) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reaction pathways?
- Methodological Answer : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers. Use machine learning (e.g., ICReDD’s workflow) to screen solvent/catalyst combinations and reduce trial-and-error experimentation . Table 3 : Computational Parameters for Pathway Prediction
| Parameter | Value |
|---|---|
| Basis Set | B3LYP/6-31G(d) |
| Solvation Model | SMD (DMF) |
| Activation Energy (kcal/mol) | 22.3 |
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis Testing : Use Design of Experiments (DoE) to systematically vary reaction conditions (e.g., stoichiometry, pH) .
- Analytical Cross-Validation : Compare LC-MS and NMR data to confirm impurities .
Table 4 : DoE Matrix for Byproduct Analysis
| Factor | Low Level | High Level |
|---|---|---|
| pH | 6.5 | 8.5 |
| Temp. | 80°C | 120°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
